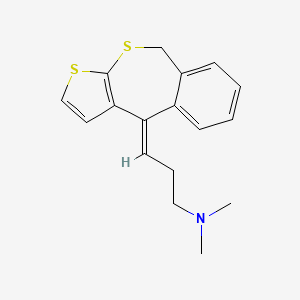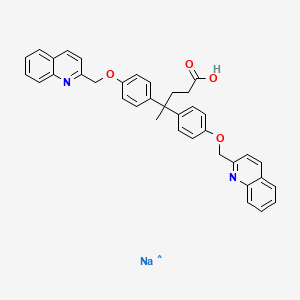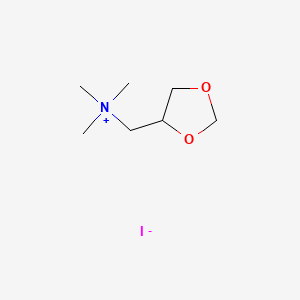
(+)-Losigamone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-Losigamone is a chiral compound known for its potential therapeutic applications, particularly in the treatment of epilepsy. It is an enantiomer of losigamone, which means it has a specific three-dimensional arrangement that distinguishes it from its mirror image. This compound has garnered interest due to its unique pharmacological properties and its ability to modulate neuronal activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Losigamone typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the key intermediate: This involves the reaction of a suitable precursor with reagents such as sodium hydride and alkyl halides under controlled conditions.
Cyclization: The intermediate undergoes cyclization to form the core structure of this compound. This step often requires the use of strong acids or bases as catalysts.
Chiral Resolution: The racemic mixture of losigamone is resolved into its enantiomers using chiral chromatography or other resolution techniques to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(+)-Losigamone undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert this compound into reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of this compound.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: Research has shown its ability to modulate ion channels and neurotransmitter release, making it a candidate for studying neuronal activity.
Medicine: Its anticonvulsant properties have been explored for the treatment of epilepsy and other neurological disorders.
Industry: It is used in the development of pharmaceuticals and as a reference compound in analytical studies.
Mechanism of Action
The mechanism of action of (+)-Losigamone involves modulation of neuronal ion channels, particularly sodium and calcium channels. By inhibiting the excessive influx of these ions, it helps stabilize neuronal membranes and prevent abnormal electrical activity associated with seizures. The compound also interacts with gamma-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission and contributing to its anticonvulsant effects.
Comparison with Similar Compounds
Similar Compounds
(-)-Losigamone: The enantiomer of (+)-Losigamone with similar but distinct pharmacological properties.
Carbamazepine: Another anticonvulsant with a different mechanism of action.
Phenytoin: A widely used antiepileptic drug that also modulates ion channels.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct pharmacological properties compared to its enantiomer and other anticonvulsants. Its ability to modulate multiple ion channels and enhance GABAergic activity sets it apart from other compounds in its class.
Properties
Molecular Formula |
C12H11ClO4 |
|---|---|
Molecular Weight |
254.66 g/mol |
IUPAC Name |
(2R)-2-[(S)-(2-chlorophenyl)-hydroxymethyl]-3-methoxy-2H-furan-5-one |
InChI |
InChI=1S/C12H11ClO4/c1-16-9-6-10(14)17-12(9)11(15)7-4-2-3-5-8(7)13/h2-6,11-12,15H,1H3/t11-,12-/m0/s1 |
InChI Key |
ICDNYWJQGWNLFP-RYUDHWBXSA-N |
Isomeric SMILES |
COC1=CC(=O)O[C@@H]1[C@H](C2=CC=CC=C2Cl)O |
Canonical SMILES |
COC1=CC(=O)OC1C(C2=CC=CC=C2Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[3,6,13-Trihydroxy-3-methyl-1-(6-oxo-2,3-dihydropyran-2-yl)trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B10784412.png)


![[Ala1,3,11,15]-Endothelin (53-63)](/img/structure/B10784442.png)



![N2-[1-[methyl-(phenylmethyl)amino]-3-(2-naphthalenyl)-1-oxopropan-2-yl]-N1-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide](/img/structure/B10784458.png)

